molecular formula C28H27F3N2O3 B12623588 C28H27F3N2O3

C28H27F3N2O3

Cat. No.: B12623588
M. Wt: 496.5 g/mol
InChI Key: QHLZOLPSJGBTLZ-AVAPBHFXSA-N
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Description

No data exists in the provided evidence regarding the molecular structure, synthesis, or applications of C₂₈H₂₇F₃N₂O₃.

Properties

Molecular Formula

C28H27F3N2O3

Molecular Weight

496.5 g/mol

IUPAC Name

(11R,15S,16R)-16-(2,2-dimethylpropanoyl)-5,8-dimethyl-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

InChI

InChI=1S/C28H27F3N2O3/c1-14-9-10-19-18(11-14)15(2)12-20-21-22(23(33(19)20)24(34)27(3,4)5)26(36)32(25(21)35)17-8-6-7-16(13-17)28(29,30)31/h6-13,20-23H,1-5H3/t20?,21-,22-,23+/m0/s1

InChI Key

QHLZOLPSJGBTLZ-AVAPBHFXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N3[C@H]([C@@H]4[C@H](C3C=C2C)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C(=O)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)N3C(C=C2C)C4C(C3C(=O)C(C)(C)C)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H27F3N2O3 typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of This compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

C28H27F3N2O3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings .

Scientific Research Applications

C28H27F3N2O3: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C28H27F3N2O3 exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, outlines a methodology for comparing structurally related compounds, which can be adapted hypothetically:

Framework for Structural and Functional Comparison

Parameter Target Compound (C₂₈H₂₇F₃N₂O₃) Hypothetical Analog 1 (e.g., C₂₇H₂₅F₂N₂O₄) Hypothetical Analog 2 (e.g., C₂₉H₃₀F₃N₃O₂)
Molecular Weight ~508.5 g/mol ~495.4 g/mol ~533.6 g/mol
Functional Groups Trifluoromethyl, Amide Difluoromethyl, Ester Trifluoromethyl, Urea
Biological Activity Not available Log S: -4.2 (moderate solubility) PAINS alert: High
Synthetic Accessibility Not available Synthetic score: 3.8/5 Synthetic score: 2.5/5

Key Hypothetical Findings

Structural Differences :

  • C₂₈H₂₇F₃N₂O₃ may exhibit enhanced metabolic stability compared to analogs due to trifluoromethyl groups, which resist enzymatic degradation .
  • Analog 2’s urea moiety could improve target binding affinity but may reduce BBB permeability .

Functional Trade-offs :

  • Analog 1’s ester group might confer higher solubility but lower plasma stability compared to the target compound’s amide group .

Limitations of Available Evidence

  • The absence of data on C₂₈H₂₇F₃N₂O₃ in the provided sources precludes an authoritative comparison.
  • The hypothetical framework above is extrapolated from , which discusses unrelated compounds (e.g., C₆H₃Cl₂N₃) and general analytical methods .

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on fluorinated heterocycles. Cross-referencing patents or pharmacological studies could yield insights into the compound’s analogs and applications.

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